molecular formula C20H14F2N4S B299352 3-(5-{[(2,6-DIFLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE

3-(5-{[(2,6-DIFLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE

Cat. No.: B299352
M. Wt: 380.4 g/mol
InChI Key: SYXUNISZGBAHRX-UHFFFAOYSA-N
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Description

3-(5-{[(2,6-DIFLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE is a complex organic compound that features a combination of aromatic rings, a triazole ring, and a sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(2,6-DIFLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.

    Attachment of the 2,6-difluorobenzyl Group: This step involves the reaction of 2,6-difluorobenzyl halides with the triazole intermediate under basic conditions.

    Formation of the Sulfide Linkage:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfide group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The aromatic rings and triazole ring can undergo reduction reactions under catalytic hydrogenation conditions.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced aromatic or triazole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-(5-{[(2,6-DIFLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of aromatic and triazole rings makes this compound suitable for the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 3-(5-{[(2,6-DIFLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions.

    Materials Science: The electronic properties of the compound can be exploited in the design of materials with specific conductivity or luminescence characteristics.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzyl 4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide: Similar structure but with a different position of the pyridinyl group.

    2,6-difluorobenzyl 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide: Similar structure but with a different position of the pyridinyl group.

    2,6-difluorobenzyl 4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl ether: Similar structure but with an ether linkage instead of a sulfide linkage.

Uniqueness

The unique combination of the 2,6-difluorobenzyl group, the 3-pyridinyl group, and the sulfide linkage in 3-(5-{[(2,6-DIFLUOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE provides distinct chemical and physical properties that can be exploited in various applications. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry.

Properties

Molecular Formula

C20H14F2N4S

Molecular Weight

380.4 g/mol

IUPAC Name

3-[5-[(2,6-difluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H14F2N4S/c21-17-9-4-10-18(22)16(17)13-27-20-25-24-19(14-6-5-11-23-12-14)26(20)15-7-2-1-3-8-15/h1-12H,13H2

InChI Key

SYXUNISZGBAHRX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3F)F)C4=CN=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3F)F)C4=CN=CC=C4

Origin of Product

United States

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